methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a pyrazole-phenyl substituent and a branched alkoxy group (propan-2-yloxy). This article compares its structural, synthetic, and physicochemical properties with analogous compounds to elucidate substituent effects and guide future design.
Properties
IUPAC Name |
methyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)34-21-12-11-18(13-16(21)3)23-20(14-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-5)17(4)27-26(32)28-24/h6-15,24H,1-5H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALYVCRTKGXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure includes a tetrahydropyrimidine core, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 474.561 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O4 |
| Molecular Weight | 474.561 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds structurally related to methyl 6-methyl-4-{...} exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways.
One study reported that certain derivatives demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 6.2 µM to 43.4 µM . These findings suggest that the compound may possess similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Research indicates that tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are critical in inflammatory processes. The presence of the pyrazole moiety in the structure may enhance this activity by modulating inflammatory pathways.
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells. This activity is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Cytotoxicity against Cancer Cells : A series of tetrahydropyrimidine derivatives were synthesized and tested against different cancer cell lines. Compounds showed promising results with significant inhibition rates against MCF-7 and Bel-7402 cancer cell lines .
- Anti-inflammatory Studies : In vivo models demonstrated that tetrahydropyrimidine derivatives could reduce inflammation markers significantly compared to control groups.
- Antimicrobial Tests : A comparative study revealed that certain derivatives had comparable antimicrobial activity to standard antibiotics like chloramphenicol against pathogenic bacteria .
Comparison with Similar Compounds
Core Structure Variations
The target compound shares a tetrahydropyrimidine core (2-oxo-1,2,3,4-tetrahydropyrimidine) substituted at positions 4 and 3. Key analogs include:
Key Observations :
- Alkoxy Chain Effects : The target compound’s propan-2-yloxy group (logP ~5.55, estimated) likely enhances lipophilicity compared to shorter chains (e.g., methoxy in ), impacting membrane permeability and bioavailability .
- Ester Group : Methyl/ethyl/isopropyl esters influence solubility and metabolic stability. For instance, ethyl esters (e.g., ) may exhibit slower hydrolysis than methyl esters.
- Thioxo vs.
Yield and Purity Challenges
- The branched alkoxy group in the target compound may reduce reaction yields due to steric hindrance during substitution steps .
- Thioxo analogs (e.g., ) require careful handling to avoid oxidation to disulfides.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
Note: *Estimated values based on structural similarity.
- Longer/branched alkoxy chains (e.g., propan-2-yloxy) increase logP, reducing aqueous solubility but enhancing blood-brain barrier penetration .
Preparation Methods
Precursor Synthesis: Pyrazole-4-Carbaldehyde
The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones. For example, methylhydrazine reacts with 3-methyl-4-(propan-2-yloxy)phenyl diketone to form 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Key steps include:
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Cyclization : Methylhydrazine (1.1 eq.) in aqueous solution is added to a diketone derivative at −30°C to −20°C, followed by gradual warming to room temperature.
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Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction or oxidation of a hydroxymethyl intermediate.
Biginelli Reaction Optimization
The Biginelli reaction is adapted to incorporate the pyrazole-aldehyde precursor.
Standard Protocol
A mixture of pyrazole-4-carbaldehyde (1.2 mmol), methyl acetoacetate (1.5 mmol), and urea (1.2 mmol) is refluxed in methanol with concentrated HCl (0.5 mL) for 15 hours. Work-up involves pouring the reaction into ice water, filtration, and recrystallization from ethanol (yield: 70–75%).
Table 1: Biginelli Reaction Conditions and Yields
Alternative Catalytic Systems
-
Iodide Catalysts : Sodium iodide (1 eq.) in solvent-free conditions at 80°C reduces reaction time to 12 hours with comparable yields.
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Lewis Acids : ZnCl2 or FeCl3 may enhance regioselectivity but require anhydrous conditions.
Post-Cyclization Functionalization
Esterification and Oxidation
The methyl ester at position 5 is introduced via ester exchange or direct use of methyl acetoacetate. Oxidation of the 2-thioxo intermediate (if thiourea is used) to 2-oxo is achieved with H2O2 in acetic acid.
Purification Techniques
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Recrystallization : Crude product is recrystallized from ethanol-water (40% v/v) to remove regioisomeric byproducts (e.g., 5-substituted derivatives).
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves complex mixtures but is less cost-effective for large-scale synthesis.
Challenges and Mitigation Strategies
Regioisomer Formation
The use of bulky aldehydes like pyrazole-4-carbaldehyde favors the 4-substituted tetrahydropyrimidine over the 5-isomer. Catalyst choice (e.g., NaI) further suppresses byproduct formation.
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as substituted phenylpyrazole derivatives. Key steps include:
- Coupling of 3-methyl-4-(propan-2-yloxy)phenyl groups with phenylpyrazole precursors under reflux in solvents like ethanol or dichloromethane .
- Cyclocondensation reactions to form the tetrahydropyrimidine ring, often using urea or thiourea derivatives under acidic or thermal conditions (e.g., HCl catalysis at 80–100°C) . Critical parameters include solvent choice (polar aprotic solvents enhance yield), temperature control to avoid side reactions, and catalyst selection (e.g., p-toluenesulfonic acid for regioselectivity) .
Q. How is the compound characterized after synthesis, and what techniques validate its structural integrity?
Post-synthesis characterization employs:
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring systems, while IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in single-crystal studies of analogous tetrahydropyrimidines .
- Chromatography : HPLC or GC-MS ensures purity (>95%) and detects unreacted intermediates .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound is investigated for:
- Enzyme inhibition : Potential interactions with kinases or inflammatory pathway targets due to its pyrazole and tetrahydropyrimidine moieties .
- Antimicrobial activity : Structural analogs exhibit efficacy against bacterial/fungal strains, attributed to electron-withdrawing groups enhancing membrane penetration .
- Drug development : Serves as a scaffold for derivatives with improved pharmacokinetic properties, such as enhanced solubility via ester hydrolysis .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization strategies include:
- Solvent screening : Replacing ethanol with DMF improves solubility of hydrophobic intermediates, reducing reaction time by 30% .
- Catalyst tuning : Using Lewis acids (e.g., ZnCl₂) accelerates cyclocondensation, achieving yields >80% compared to uncatalyzed reactions (45–50%) .
- Stepwise purification : Implementing flash chromatography after each synthetic step minimizes carryover impurities, ensuring final purity ≥98% .
Q. How can conflicting biological activity data across studies be resolved methodologically?
Contradictory results (e.g., variable IC₅₀ values in enzyme assays) are addressed through:
- Standardized protocols : Uniform cell lines (e.g., HEK293 for kinase assays) and controlled incubation times reduce variability .
- Structural analogs testing : Comparing activity of derivatives with modified substituents (e.g., replacing propan-2-yloxy with ethoxy groups) isolates pharmacophore contributions .
- Computational modeling : DFT studies predict binding affinities, aligning with experimental data to validate mechanisms .
Q. What structural features of this compound influence its biological activity, and how do they compare to related analogs?
Key structure-activity relationships include:
- Pyrazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in anti-inflammatory analogs .
- Tetrahydropyrimidine core : The 2-oxo group increases hydrogen-bonding capacity, critical for antimicrobial efficacy .
- Substituent effects : Bulkier groups (e.g., 3-methyl-4-(propan-2-yloxy)phenyl) reduce solubility but improve target selectivity compared to smaller analogs (Table 1) .
Table 1 : Comparative bioactivity of structural analogs
| Substituent on Pyrazole | Solubility (mg/mL) | IC₅₀ (Kinase Inhibition, μM) |
|---|---|---|
| 4-Ethoxyphenyl | 12.5 | 0.45 |
| 3-Methyl-4-(propan-2-yloxy)phenyl | 8.2 | 0.28 |
| 4-Hydroxyphenyl | 18.9 | 1.12 |
Methodological Notes
- Data Synthesis : Cross-referenced structural and synthetic data from X-ray crystallography , spectroscopy , and bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
